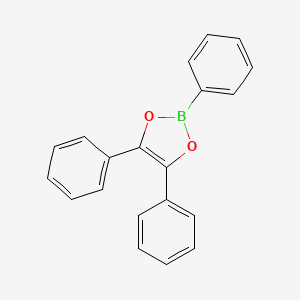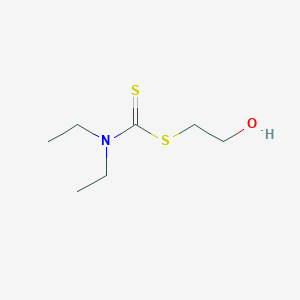
2-Hydroxyethyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl diethylcarbamodithioate is an organosulfur compound with the chemical formula C7H15NOS2. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a chelating agent and has significant roles in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This reaction yields sodium diethylcarbamodithioate, which can then be reacted with 2-chloroethanol to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl diethylcarbamodithioate involves its ability to chelate metal ions. This chelation process is crucial in various biochemical and industrial applications. The compound binds to metal ions through its sulfur atoms, forming stable complexes that can be used in various reactions and processes.
Comparación Con Compuestos Similares
- Sodium diethylcarbamodithioate
- Diethylamine
- Carbon disulfide
Comparison: 2-Hydroxyethyl diethylcarbamodithioate is unique due to the presence of the hydroxyl group, which enhances its reactivity and versatility in chemical reactions. Compared to sodium diethylcarbamodithioate, it offers additional functional groups that can participate in further chemical modifications, making it more valuable in complex synthetic pathways.
Propiedades
Número CAS |
5347-18-2 |
|---|---|
Fórmula molecular |
C7H15NOS2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
2-hydroxyethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H15NOS2/c1-3-8(4-2)7(10)11-6-5-9/h9H,3-6H2,1-2H3 |
Clave InChI |
KEYLKRQZGDXERN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


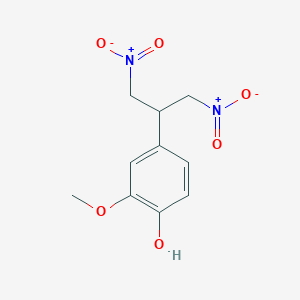
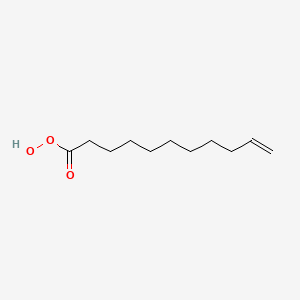
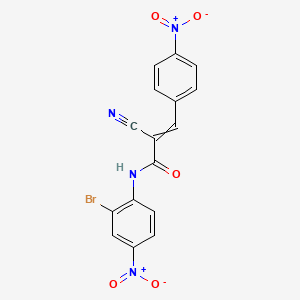

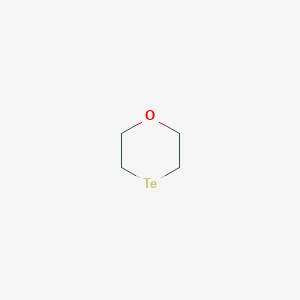
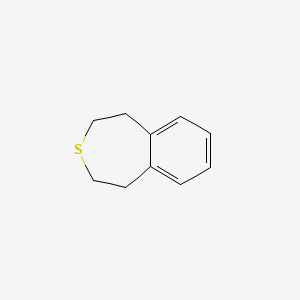

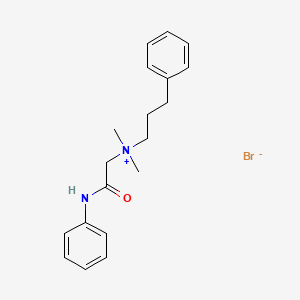
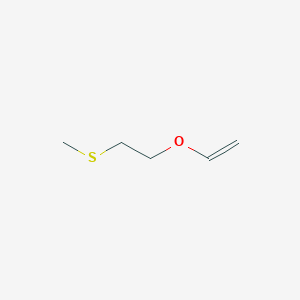
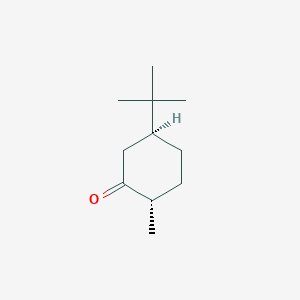
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
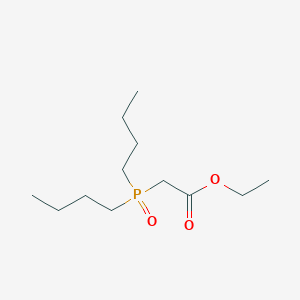
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
